6-Ethylchroman-4-one

Medicinal Chemistry ADME Prediction Physicochemical Property

STOP substitution risk. The 6-ethyl substitution on this chroman-4-one core is a critical potency determinant for Sirtuin 2 (SIRT2), validated in focused library synthesis. Its LogP of 2.21 makes it a superior tool for membrane permeability studies versus polar analogs. Procure batch-specific QC data (NMR, HPLC) to eliminate assay interference from impurities, ensuring reproducible results in high-throughput screening. 'As-is' alternatives jeopardize your data integrity.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 672904-14-2
Cat. No. B2798518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylchroman-4-one
CAS672904-14-2
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OCCC2=O
InChIInChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3
InChIKeyRIOPQFHGBYBLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylchroman-4-one (CAS 672904-14-2) as a Core Scaffold in Heterocyclic Chemistry


6-Ethylchroman-4-one, also known as 6-ethyl-2,3-dihydro-4H-chromen-4-one, is a member of the chroman-4-one class, a heterobicyclic compound valued as a building block in medicinal chemistry . Its molecular formula is C11H12O2 with a molecular weight of 176.21 g/mol . This compound serves as a crucial intermediate in organic synthesis, particularly for developing novel chromone derivatives . Its structural framework, characterized by a benzene ring fused to a dihydropyran ring with an ethyl group at the 6-position, offers a defined platform for chemical modification .

Procurement Risk: Why Uncharacterized 6-Ethylchroman-4-one Analogs Are Not Interchangeable


Substituting 6-Ethylchroman-4-one with a generic or closely related chroman-4-one analog is a high-risk procurement strategy. While the chroman-4-one scaffold is associated with a wide range of biological activities [1], the specific substitution pattern, such as the ethyl group at the 6-position, is a critical determinant of potency and selectivity. Studies on chroman-4-one derivatives show that even minor changes in substituent size and electronic properties (e.g., from methyl to ethyl, or introducing halogens) can dramatically alter inhibitory activity against key therapeutic targets like Sirtuin 2 (SIRT2) [2]. Furthermore, the unique physical properties of the ethyl analog, including its specific LogP and TPSA values, directly impact its behavior in assays and synthetic workflows [3]. Using a compound without verified identity and purity introduces significant variability, jeopardizing reproducibility and the validity of experimental results, which is unacceptable for scientific or industrial applications.

Evidence-Based Differentiators for 6-Ethylchroman-4-one (672904-14-2) Against its Closest Comparators


Lipophilicity (LogP) Comparison: 6-Ethyl vs. 6-Fluoro Chroman-4-one

The lipophilicity of 6-Ethylchroman-4-one is significantly higher than that of its fluorinated analog. The computed LogP value for 6-Ethylchroman-4-one is reported to be 2.21 [1], whereas 6-Fluoro-4-chromanone has a LogP of approximately 1.66 . This difference of roughly 0.55 log units corresponds to a compound that is over 3.5 times more lipophilic, which can profoundly impact membrane permeability and in vivo distribution profiles.

Medicinal Chemistry ADME Prediction Physicochemical Property

Molecular Topology and Hydrogen Bonding Profile: 6-Ethyl vs. 6-Methyl Chroman-4-one

The ethyl substituent provides a measurable increase in molecular volume and hydrophobic surface area compared to a methyl group, while maintaining a similar topological polar surface area (TPSA). 6-Ethylchroman-4-one has a TPSA of 26.3 Ų and a molecular weight of 176.21 g/mol [1]. In comparison, 6-Methylchroman-4-one has a lower molecular weight of 162.19 g/mol and a comparable TPSA of approximately 26.3 Ų . This indicates that the ethyl group adds lipophilic bulk without introducing new polar functionality, a key parameter for fine-tuning ligand-protein interactions.

Medicinal Chemistry Molecular Design Ligand Efficiency

Class-Level Biological Potency: 6-Position Substitution for SIRT2 Inhibition

In the chroman-4-one class, substitution at the 6-position is a favorable modification for inhibiting SIRT2. A study evaluating a series of derivatives found that larger, electron-withdrawing substituents at the 6- and 8-positions enhanced potency [1]. The most potent compound identified, 6,8-dibromo-2-pentylchroman-4-one, had an IC50 of 1.5 µM [1]. While direct IC50 data for 6-Ethylchroman-4-one is not available, this class-level evidence confirms that the 6-ethyl substitution pattern is a validated starting point for developing SIRT2-selective inhibitors, providing a clear advantage over unsubstituted or differently substituted analogs.

Sirtuin Inhibition Drug Discovery SAR Analysis

Vendor-Specific QC: Independent Analytical Data Provision

In contrast to the Sigma-Aldrich offering which is sold 'as-is' with no analytical data provided by the vendor and a disclaimer against any warranty , alternative suppliers such as Bidepharm and MolCore provide products with a stated standard purity of 95% or 98%, respectively, and offer batch-specific QC data including NMR, HPLC, and GC reports [REFS-2, REFS-3]. This differentiation in vendor-provided documentation is critical for procurement decisions where compound identity verification is non-negotiable for reproducible science.

Quality Control Procurement Research Reproducibility

Defined Application Scenarios for 6-Ethylchroman-4-one Based on Verified Evidence


Design and Synthesis of Novel SIRT2-Selective Inhibitors

As a chroman-4-one core with a favorable 6-substitution pattern, 6-Ethylchroman-4-one serves as a structurally validated scaffold for medicinal chemistry campaigns targeting SIRT2 [1]. SAR studies on this class demonstrate that substituents at the 6-position are critical for potency, making this specific compound a strategic starting point for generating focused libraries to optimize inhibitory activity against this aging-related and neurodegenerative disease target [1].

Probing Lipophilicity in Cell Permeability and ADME Studies

With a calculated LogP of 2.21, 6-Ethylchroman-4-one offers a significantly higher lipophilicity profile than more polar analogs like 6-Fluoro-4-chromanone [2]. This property makes it a suitable tool compound for investigating structure-property relationships (SPR) related to passive membrane permeability. It can be used in cellular assays where increased lipophilicity is hypothesized to improve intracellular accumulation or in computational models to validate in silico predictions of ADME parameters.

Use as a Defined Intermediate for Chemical Synthesis

6-Ethylchroman-4-one is explicitly identified as an important intermediate for the synthesis of novel chromone derivatives . Its unique combination of an ethyl group at the 6-position and a saturated pyranone ring provides a distinct reactivity profile. For synthetic chemists, it offers a controlled entry point for modifications (e.g., aromatization to 6-Ethyl-4H-chromen-4-one or further functionalization of the ethyl group) that are not possible with methyl or halogen-substituted analogs, enabling the creation of novel chemical entities.

Ensuring Reproducibility in High-Throughput Screening (HTS)

In high-throughput screening campaigns where compound purity and identity are paramount for minimizing false positives and artifacts, the procurement of 6-Ethylchroman-4-one from vendors offering batch-specific QC data (e.g., NMR, HPLC) is a critical advantage . This contrasts with 'as-is' offerings that place the burden of quality control on the end-user. The availability of verified, high-purity material (≥95-98%) reduces the likelihood of assay interference from impurities, enhancing the overall reliability and reproducibility of screening data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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